molecular formula C13H13ClN2O B5806578 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol

4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B5806578
M. Wt: 248.71 g/mol
InChI Key: IPDWHVNMRYFCAU-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position, a hydroxyl group at the 2-position, and a 6-methylpyridin-2-ylamino group attached to the benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol can be achieved through a multi-step process. One common method involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour, resulting in a clear orange solution. This solution is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the desired compound after seven days .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenols, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of both a chloro and a hydroxyl group on the benzene ring, as well as the 6-methylpyridin-2-ylamino group

Properties

IUPAC Name

4-chloro-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWHVNMRYFCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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